Cas no 992-78-9 (Ubiquinol)

Ubiquinol structure
Ubiquinol structure
Produktname:Ubiquinol
CAS-Nr.:992-78-9
MF:C59H92O4
MW:865.359398841858
MDL:MFCD11973816
CID:804705
PubChem ID:9962735

Ubiquinol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Coenzyme Q10-hydroquinone
    • Ubiquinol
    • Ubiquinol,Dihydrocoenzyme Q10
    • 1-((2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • Dihydrocoenzyme Q10
    • Reduced Coenzyme Q10
    • Reduced Ubiquinone Q10
    • Reduced ubiquinone-10
    • UBIQUINOL (Reduced coenzyme Q10)
    • Ubiquinol 50
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methyl-benzene-1,4-diol
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-1,4-benzenediol
    • Ubiquinol [WHO-DD]
    • DB11340
    • CoQ(,10)H(,2)
    • MFCD11973816
    • SCHEMBL18093396
    • 1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
    • NS00073031
    • ubiquinol-10
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • UNII-M9NL0C577Y
    • AKOS032954205
    • UBIQUINOL [INCI]
    • CoQ10H2
    • SCHEMBL18093398
    • DTXSID90912840
    • Ubiquinol-10;CoQH2-10
    • CHEBI:64183
    • Ubiquinone hydroquinone
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • 992-78-9
    • CoQH(,2)
    • 2-[(2E,6E,10E,14E,18E,22Z,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • M9NL0C577Y
    • UBIQUINOL [USP-RS]
    • EN300-21908365
    • ubiquinol(10)
    • coenzyme Q10-H2
    • 1,4-Benzenediol, 2-((2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl)-5,6-dimethoxy-3-methyl-
    • MDL: MFCD11973816
    • Inchi: InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
    • InChI-Schlüssel: QNTNKSLOFHEFPK-UPTCCGCDSA-N
    • Lächelt: Cc1c(c(c(c(c1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Berechnete Eigenschaften

  • Genaue Masse: 864.699561g/mol
  • Oberflächenladung: 0
  • XLogP3: 20.2
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 31
  • Monoisotopenmasse: 864.699561g/mol
  • Monoisotopenmasse: 864.699561g/mol
  • Topologische Polaroberfläche: 58.9Ų
  • Schwere Atomanzahl: 63
  • Komplexität: 1600
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 9
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: Gelborangener Feststoff
  • Dichte: 1.0±0.1 g/cm3
  • Schmelzpunkt: 48-49°C
  • Siedepunkt: 866.9±65.0 °C at 760 mmHg
  • Flammpunkt: 478.1±34.3 °C
  • Löslichkeit: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)
  • PSA: 58.92000
  • LogP: 18.47060
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

Ubiquinol Sicherheitsinformationen

Ubiquinol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
U700500-250mg
Ubiquinol
992-78-9
250mg
$ 437.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U913252-50mg
Ubiquinol
992-78-9 98%
50mg
¥1,698.00 2022-08-31
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74460-500ug
Ubiquinol
992-78-9 98%
500ug
¥1396.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U913252-250mg
Ubiquinol
992-78-9 98%
250mg
¥2,860.00 2022-01-14
SHENG KE LU SI SHENG WU JI SHU
sc-216037B-1 g
Ubiquinol,
992-78-9
1g
¥18,050.00 2023-07-10
Enamine
EN300-21908365-0.05g
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
992-78-9
0.05g
$636.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-216037C-5g
Ubiquinol,
992-78-9
5g
¥82731.00 2023-09-05
Aaron
AR0066UM-10mg
1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
992-78-9 98%
10mg
$119.00 2025-01-23
Aaron
AR0066UM-250mg
1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
992-78-9 98%
250mg
$1303.00 2025-01-23
abcr
AB531150-1 g
Ubiquinol (reduced Coenzyme Q10), 95%; .
992-78-9 95%
1g
€768.14 2023-06-14
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Amadis Chemical Company Limited
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